molecular formula C15H21NO3 B1373302 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid CAS No. 951889-17-1

7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid

Cat. No. B1373302
CAS RN: 951889-17-1
M. Wt: 263.33 g/mol
InChI Key: IKBNRCKMBGPYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 4-(Dimethylamino)phenylboronic acid are used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Photochemical Reactions

  • The compound has been studied in photochemical reactions, such as the addition of 4-(N,N-dimethylamino)phenyl cation to norbornene, providing insights into novel access to 'non classical' 2-norbornyl cation and its reactions in different solvents (Mella, Fagnoni, & Albini, 2004).

Sensing Applications

  • A fluorescent chemo-sensor incorporating this compound showed remarkable fluorescence quenching in the presence of picric acid, indicating its potential in selective sensing and capture of certain chemicals (Vishnoi, Sen, Patwari, & Murugavel, 2015).

High-Performance Liquid Chromatography (HPLC)

  • Derivatives of 7-dimethylaminocoumarin, closely related to the subject compound, have been used as fluorescent derivatization reagents for carboxylic acids in HPLC, demonstrating its utility in sensitive chemical analyses (Takechi, Kamada, & Machida, 1996).

Electron Transfer in Polyaniline Models

  • The compound has been explored in the context of polyaniline models, showing potential in the study of intermolecular electron transfer and aggregation behavior in organic solvents (Lokshin et al., 2001).

Charge-Transfer Complex Formation

  • Research has shown its ability to form charge-transfer complexes, further expanding its applications in the study of molecular interactions and electronic properties (Rodríguez et al., 1996).

Organic Synthesis and Reaction Studies

  • The compound's derivatives have been used in the synthesis of other complex organic compounds, illustrating its versatility in organic synthesis and reaction mechanism studies (Aljaẑ-Roẑiĉ, Svete, & Stanovnik, 1995).

Catalysis and Reaction Tuning

  • Its derivatives have been explored in the context of catalysis, showing potential for tuning reactions based on the acidity of the conditions, which is crucial in synthetic chemistry (Cai et al., 2007).

properties

IUPAC Name

7-[4-(dimethylamino)phenyl]-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-16(2)13-10-8-12(9-11-13)14(17)6-4-3-5-7-15(18)19/h8-11H,3-7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBNRCKMBGPYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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